Thelin

Description

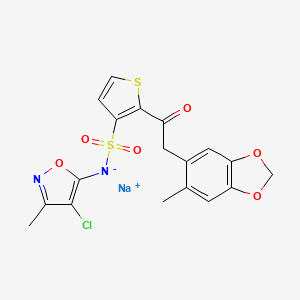

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

210421-74-2 |

|---|---|

Molecular Formula |

C18H15ClN2NaO6S2 |

Molecular Weight |

477.9 g/mol |

IUPAC Name |

sodium (4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |

InChI |

InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |

InChI Key |

HRFIVLUXADNCHX-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |

Canonical SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |

Appearance |

Solid powder |

Other CAS No. |

210421-74-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Thelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Thelin, a trade name for the compound Sitaxentan sodium. Due to potential ambiguity in the common name, this document also briefly addresses other compounds with similar-sounding names that may be of interest to researchers in related fields: Theophylline, L-Theanine, and Teralin. This guide is intended to serve as a valuable resource, presenting detailed chemical data, experimental methodologies, and visual representations of relevant biological pathways to support ongoing research and development efforts.

This compound (Sitaxentan Sodium)

Sitaxentan sodium was developed as a selective endothis compound-A (ETA) receptor antagonist for the treatment of pulmonary arterial hypertension.[1] Although it has since been withdrawn from the market due to concerns about liver toxicity, its chemical structure and mechanism of action remain of significant interest to the scientific community.[1]

Chemical Structure and Identifiers

The chemical identity of Sitaxentan, the active moiety of Sitaxentan sodium, is well-defined by its systematic nomenclature and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide[2] |

| SMILES | CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2[1] |

| InChI | InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3[2] |

| InChIKey | PHWXUGHIIBDVKD-UHFFFAOYSA-N[2] |

| CAS Number | 184036-34-8 (Sitaxentan), 210421-74-2 (Sitaxentan sodium)[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Molecular Formula | C18H15ClN2O6S2 (Sitaxentan)[1] |

| Molecular Weight | 454.90 g/mol (Sitaxentan)[1] |

| Appearance | Yellow powder (Sitaxentan sodium)[3] |

| Water Solubility | pH-dependent: 0.4 mg/mL at pH 1, 77.8 mg/mL at pH 10 (Sitaxentan sodium)[3] |

| LogP | ~2[3] |

| Melting Point | Not specified in search results |

| pKa | Not specified in search results |

Experimental Protocols: Synthesis of Sitaxentan

-

Condensation: The synthesis begins with the condensation of 3-(chlorosulfonyl)thiophene-2-carboxylic acid methyl ester with 4-chloro-3-methylisoxazol-5-amine using sodium hydride in tetrahydrofuran (THF) to form the corresponding sulfonamide.

-

Hydrolysis: The resulting sulfonamide is then hydrolyzed with sodium hydroxide in methanol to yield the carboxylic acid.

-

Amide Formation: The carboxylic acid is reacted with N,O-dimethylhydroxylamine in the presence of carbonyldiimidazole (CDI) in THF to afford the corresponding Weinreb amide.

-

Grignard Reaction: The final step involves the condensation of the amide with the Grignard reagent, 6-methyl-1,3-benzodioxol-5-ylmethyl magnesium chloride, in THF. This Grignard reagent is prepared from 5-methyl-1,3-benzodioxole via chloromethylation followed by reaction with magnesium in THF.

This synthetic pathway highlights the key chemical transformations required to assemble the complex molecular architecture of Sitaxentan.

Mechanism of Action: Endothis compound Receptor Signaling Pathway

Sitaxentan functions as a selective antagonist of the endothis compound-A (ETA) receptor. Endothis compound-1 (ET-1) is a potent vasoconstrictor that, upon binding to the ETA receptor on smooth muscle cells, triggers a signaling cascade leading to vasoconstriction and cell proliferation. By blocking this interaction, Sitaxentan mitigates these effects.

Caption: Endothis compound-1 signaling pathway and the inhibitory action of this compound (Sitaxentan).

Other "The"-Named Compounds of Interest

To provide a comprehensive resource, this section briefly details other compounds that may be of interest due to their similar-sounding names.

Theophylline

Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4]

| Identifier | Value |

| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione |

| SMILES | CN1C2=C(NC=N2)C(=O)N(C1=O)C |

| InChI | InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) |

| InChIKey | ZFXYFBGIUFBOJW-UHFFFAOYSA-N |

| CAS Number | 58-55-9 |

| Molecular Formula | C7H8N4O2 |

| Molecular Weight | 180.16 g/mol [4] |

| Appearance | White crystalline powder[4] |

| Melting Point | 270-274 °C[4] |

| Water Solubility | Slightly soluble |

Experimental Protocol: Synthesis of Theophylline (Traube Synthesis) The Traube synthesis is a classical method for preparing purines. A general outline for the synthesis of Theophylline is as follows:

-

Condensation: N,N'-dimethylurea is condensed with cyanoacetic acid to form cyanoacetyl-dimethylurea.

-

Cyclization: The intermediate is cyclized to form 6-amino-1,3-dimethyluracil.

-

Nitrosation: The uracil derivative is treated with nitrous acid to yield the 5-nitroso derivative.

-

Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil.

-

Ring Closure: The final purine ring is formed by reacting the diamine with formic acid, followed by methylation to yield Theophylline.[5]

L-Theanine

L-Theanine is an amino acid analogue of L-glutamate and L-glutamine and is found naturally in tea plants.[6] It is known for its calming effects.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid |

| SMILES | CCNC(=O)CC--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |

| InChIKey | DATAGRPVKZEWHA-YFKPBYRVSA-N |

| CAS Number | 3081-61-6 |

| Molecular Formula | C7H14N2O3 |

| Molecular Weight | 174.20 g/mol [6] |

| Appearance | White crystalline powder |

| Melting Point | 217-218 °C |

| Water Solubility | Soluble[6] |

Experimental Protocol: Synthesis of L-Theanine A common method for the synthesis of L-Theanine involves the following steps:

-

Esterification: L-glutamic acid is first esterified to protect the carboxylic acid group.

-

Amidation: The γ-carboxylic acid group of the protected L-glutamic acid is then reacted with ethylamine to form the corresponding amide.

-

Deprotection: The protecting group is removed to yield L-Theanine.

Teralin

Teralin is a less common compound and appears to be a trade name for a disinfectant, not a pharmaceutical. However, in chemical databases, "Teralin" also refers to a specific isoflavone.

| Identifier | Value |

| IUPAC Name | 7-hydroxy-3-(4-hydroxy-2-methoxyphenyl)chromen-4-one[7] |

| SMILES | COC1=CC=C(C=C1O)C2=COC3=CC(=O)C=C(C3=C2)O |

| InChI | InChI=1S/C16H12O5/c1-20-14-6-9(17)2-4-11(14)13-8-21-15-7-10(18)3-5-12(15)16(13)19/h2-8,17-18H,1H3 |

| InChIKey | MXDNXMXAOOHCKT-UHFFFAOYSA-N[7] |

| CAS Number | 76345-73-8 |

| Molecular Formula | C16H12O5[7] |

| Molecular Weight | 284.26 g/mol [7] |

| Appearance | Not specified |

| Melting Point | Not specified |

| Water Solubility | Not specified |

Due to the non-pharmaceutical nature of "Teralin" as a disinfectant and the limited information on the synthesis of the isoflavone of the same name in the provided search results, a detailed experimental protocol is not included.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of this compound (Sitaxentan sodium), including its identifiers, physicochemical properties, and a summary of its synthetic pathway. Furthermore, it has offered a visual representation of its mechanism of action through the endothis compound receptor signaling pathway. To address potential ambiguities, the guide also presented concise information on other relevant compounds: Theophylline, L-Theanine, and Teralin. It is our hope that this consolidated information will be a valuable asset for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Sitaxentan - Wikipedia [en.wikipedia.org]

- 2. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theophylline [sitem.herts.ac.uk]

- 6. L-Theanine | C7H14N2O3 | CID 439378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Teralin | C16H12O5 | CID 14077813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thelin (Sitaxentan): A Technical Whitepaper on a Selective Endothelin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Sitaxentan, formerly marketed as Thelin, a potent and selective endothis compound-A (ETA) receptor antagonist developed for the treatment of pulmonary arterial hypertension (PAH). Despite its efficacy in improving key clinical endpoints, Sitaxentan was voluntarily withdrawn from the market in 2010 due to concerns over idiosyncratic, and in some cases fatal, liver toxicity.[1][2] This whitepaper details the discovery, mechanism of action, pharmacokinetic profile, and clinical trial data of Sitaxentan. It also presents detailed experimental protocols for key assays and visualizes the compound's signaling pathway and a representative experimental workflow, offering valuable insights for researchers in the field of endothis compound receptor antagonism and drug development.

Discovery and Development

Sitaxentan, with the development code TBC-11251, was discovered and developed by Encysive Pharmaceuticals.[2] It was designed as a highly selective antagonist for the endothis compound-A (ETA) receptor, aiming to offer a more targeted therapeutic approach compared to dual ETA/ETB receptor antagonists like bosentan. The rationale was that selective ETA blockade would inhibit the detrimental vasoconstrictive and proliferative effects of endothis compound-1 (ET-1), while preserving the beneficial functions of the ETB receptor, such as nitric oxide production and ET-1 clearance.[2]

Sitaxentan received marketing approval in the European Union, Canada, and Australia for the treatment of PAH.[2] However, it faced regulatory hurdles in the United States, with the FDA issuing multiple "approvable but not yet approved" letters due to unresolved efficacy concerns.[2] In 2008, Pfizer acquired Encysive Pharmaceuticals and, in 2010, made the decision to voluntarily withdraw Sitaxentan from all markets and halt all clinical trials due to the emergence of new data linking the drug to a risk of fatal liver injury that was not predictable by routine monitoring.[1][2]

Chemical Synthesis

The synthesis of Sitaxentan, N-(4-chloro-3-methylisoxazol-5-yl)-2-(2-(6-methyl-1,3-benzodioxol-5-yl)acetyl)thiophene-3-sulfonamide, would likely involve a multi-step process culminating in the formation of the sulfonamide bond. A potential retrosynthetic analysis suggests the key disconnection at the sulfonamide linkage, leading to two main precursors: 4-chloro-3-methylisoxazol-5-amine and a thiophene-3-sulfonyl chloride derivative bearing the acetyl side chain. The synthesis would likely proceed through the following key stages:

-

Synthesis of the Isoxazole Moiety: Preparation of 4-chloro-3-methylisoxazol-5-amine.

-

Synthesis of the Thiophene Core: Functionalization of a thiophene starting material to introduce the sulfonyl chloride and the acetyl side chain with the benzodioxole group.

-

Coupling and Final Product Formation: Reaction of the isoxazole amine with the thiophene sulfonyl chloride to form the final sulfonamide product.

Mechanism of Action

Sitaxentan is a competitive and highly selective antagonist of the endothis compound-A (ETA) receptor.[2] Endothis compound-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that is overexpressed in patients with PAH.[3][4] ET-1 exerts its effects through two receptor subtypes: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.

-

ETB Receptors: Found on both endothelial and smooth muscle cells, their activation can lead to vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells), as well as clearance of circulating ET-1.

Sitaxentan exhibits a high selectivity for the ETA receptor, with a binding affinity approximately 6,500-fold greater than for the ETB receptor.[5] By blocking the ETA receptor, Sitaxentan inhibits the downstream signaling cascade responsible for vasoconstriction and proliferation of pulmonary arterial smooth muscle cells, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH.

Signaling Pathway Diagram

Caption: Signaling pathway of Endothis compound-1 and the inhibitory action of Sitaxentan.

Pharmacokinetic Profile

Sitaxentan exhibits a pharmacokinetic profile suitable for once-daily oral administration.

| Parameter | Value | Reference |

| Bioavailability | 70% to 100% | [2] |

| Protein Binding | >99% | [2] |

| Metabolism | Hepatic (CYP2C9 and CYP3A4-mediated) | [2] |

| Elimination Half-life | Approximately 10 hours | [2] |

| Excretion | Renal (50-60%) and Fecal (40-50%) | [2] |

Clinical Trial Data

Several key clinical trials evaluated the efficacy and safety of Sitaxentan in patients with PAH.

STRIDE-1 Trial

A randomized, double-blind, placebo-controlled study.

| Endpoint | Placebo | Sitaxentan 100 mg | Sitaxentan 300 mg |

| Change in 6-Minute Walk Distance (meters) | - | Significant Improvement | Significant Improvement |

| Cardiopulmonary Hemodynamics | - | Significant Improvement | Significant Improvement |

Source: Adapted from[3]

STRIDE-2 Trial

A multicenter, randomized, double-blind, placebo-controlled study with an open-label bosentan arm.

| Endpoint | Placebo | Sitaxentan 100 mg | Bosentan (open-label) |

| Change in 6-Minute Walk Distance (meters from placebo) | - | +31.4 | +29.5 |

| Improvement in WHO Functional Class | - | Statistically Significant | Not Statistically Significant |

| Liver Function Abnormality Rate (>3x ULN) | 6% | 3% | 11% |

Source: Adapted from[6]

Experimental Protocols

In Vitro ETA Receptor Binding Assay

Objective: To determine the binding affinity of Sitaxentan for the ETA receptor.

Materials:

-

Human recombinant ETA receptor expressed in a suitable cell line (e.g., CHO cells).

-

Radiolabeled endothis compound-1 ([¹²⁵I]-ET-1).

-

Sitaxentan stock solution.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Prepare serial dilutions of Sitaxentan in binding buffer.

-

In a 96-well plate, add a fixed concentration of [¹²⁵I]-ET-1, the cell membrane preparation expressing the ETA receptor, and varying concentrations of Sitaxentan or vehicle control.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Sitaxentan and determine the IC₅₀ value (the concentration of Sitaxentan that inhibits 50% of the specific binding of [¹²⁵I]-ET-1).

Experimental Workflow Diagram

Caption: Workflow for an in vitro ETA receptor binding assay.

Conclusion

Sitaxentan (this compound) represents a significant case study in drug development, highlighting the potential of highly selective receptor antagonism while underscoring the critical importance of thorough safety evaluation. Its journey from a promising therapeutic for PAH to its withdrawal due to severe hepatotoxicity provides valuable lessons for the pharmaceutical industry. The data and protocols presented in this whitepaper offer a detailed retrospective for researchers and professionals engaged in the development of novel therapeutics, particularly in the realm of cardiovascular and pulmonary diseases.

References

- 1. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sitaxentan - Wikipedia [en.wikipedia.org]

- 3. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 5. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sitaxsentan Proves Effective in Pulmonary Arterial Hypertension : The phase III trial found that the 100-mg dose improved WHO functional class vs. placebo. | MDedge [mdedge.com]

An In-Depth Technical Guide to the In Vitro Characterization of Thelin (Sitaxentan) Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the bioactivity of Thelin (Sitaxentan), a selective endothis compound-A (ETA) receptor antagonist. This compound was developed for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by elevated levels of the potent vasoconstrictor endothis compound-1 (ET-1).[1][2] While this compound has been withdrawn from the market due to concerns of liver toxicity, the principles and methods for characterizing its bioactivity remain highly relevant for the development of new endothis compound receptor antagonists (ERAs).[3][4]

Mechanism of Action: Selective ETA Receptor Antagonism

Endothis compound-1 (ET-1) is a 21-amino acid peptide that exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[5]

-

ETA Receptors: Located predominantly on vascular smooth muscle cells, activation of ETA receptors by ET-1 leads to potent vasoconstriction and cellular proliferation.[4][5]

-

ETB Receptors: Found on both vascular endothelial cells and smooth muscle cells.[4] Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a crucial role in clearing circulating ET-1.[6][7]

In PAH, overexpression of ET-1 leads to excessive ETA-mediated vasoconstriction and vascular remodeling.[1] this compound is a small molecule, competitive antagonist that selectively blocks the action of ET-1 on the ETA receptor.[2][3] This selectivity is its key pharmacological feature, intended to inhibit the detrimental vasoconstrictive effects of ET-1 while preserving the beneficial vasodilatory and clearance functions of the ETB receptor.[6]

Quantitative Bioactivity Data

This compound's primary in vitro characteristic is its high selectivity for the ETA receptor over the ETB receptor. This is quantified through receptor binding and functional inhibition assays.

| Parameter | Value | Receptor | Description |

| Selectivity Ratio (Affinity) | ~6,500-fold | ETA vs. ETB | Indicates this compound has an approximately 6,500 times higher binding affinity for the ETA receptor compared to the ETB receptor.[8] |

| Selectivity Ratio (Affinity) | ~6,000-fold | ETA vs. ETB | In vitro studies show an ETA:ETB affinity ratio of about 6000:1.[9] |

| IC₅₀ (ETA) | 1.4 nM | ETA | The concentration of this compound required to inhibit 50% of the ET-1 binding or functional response at the ETA receptor.[10] |

| Kᵢ (ETA) | 0.43 nM | ETA | The inhibition constant, representing the binding affinity of this compound to the ETA receptor.[10] |

| IC₅₀ (ETB) | 9,800 nM | ETB | The concentration of this compound required to inhibit 50% of the ET-1 binding or functional response at the ETB receptor.[10] |

Key Experimental Protocols

The following sections describe the standard in vitro assays used to determine the binding affinity, functional antagonism, and metabolic profile of this compound.

This assay quantifies the affinity of this compound for ETA and ETB receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the inhibition constant (Kᵢ) of this compound for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of either human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).

-

Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [¹²⁵I]-ET-1) is incubated with the prepared cell membranes.

-

Test Compound Addition: Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

This assay measures this compound's ability to block the intracellular signaling cascade initiated by ET-1 binding to its receptor. ETA receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).

Objective: To determine the functional potency (IC₅₀) of this compound in blocking ET-1-induced calcium flux.

Methodology:

-

Cell Culture: Cells expressing ETA or ETB receptors are cultured and seeded into microplates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1 (the agonist).

-

Signal Detection: The change in fluorescence intensity, corresponding to the increase in [Ca²⁺]ᵢ, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.

These assays are critical for understanding the drug's metabolic fate and potential for drug-drug interactions and toxicity. This compound's metabolism is primarily hepatic, mediated by cytochrome P450 enzymes.[3]

Objective: To identify the primary metabolic pathways and CYP450 enzymes involved in this compound's metabolism.

Methodology:

-

Incubation System: this compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes. The incubation mixture also includes necessary cofactors like NADPH.

-

Reaction: The reaction is allowed to proceed for a set time and then terminated.

-

Sample Analysis: The samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

-

Enzyme Identification: To identify the specific CYP enzymes responsible for metabolism (e.g., CYP2C9 and CYP3A4), the assay can be repeated using specific recombinant human CYP enzymes or by using selective chemical inhibitors of different CYP isoforms.[3]

Visualizations: Pathways and Workflows

Caption: this compound selectively blocks the ETA receptor, inhibiting vasoconstriction.

Caption: Workflow for determining this compound's receptor binding affinity.

Conclusion

The in vitro characterization of this compound (Sitaxentan) demonstrates its high potency and selectivity as an antagonist of the endothis compound-A receptor. Standardized methodologies, including radioligand binding assays and functional calcium mobilization assays, are essential for quantifying its bioactivity and confirming its mechanism of action. Furthermore, in vitro metabolism studies are crucial for predicting its pharmacokinetic profile and potential for adverse effects, which, in the case of this compound, foreshadowed the hepatotoxicity that ultimately led to its market withdrawal.[3][11] These in vitro tools remain fundamental to the discovery and development of safer and more effective therapies for pulmonary arterial hypertension and other endothis compound-mediated diseases.

References

- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 2. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sitaxentan - Wikipedia [en.wikipedia.org]

- 4. Endothis compound Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Endothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sitaxsentan: a novel endothis compound-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothis compound Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An overview of the preclinical toxicity and potential carcinogenicity of sitaxentan (this compound®), a potent endothis compound receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Protein Binding Targets for Thelin (Sitaxentan)

Disclaimer: The query "Thelin protein" does not correspond to a known protein. "this compound" is the former brand name for the drug sitaxentan , a selective endothis compound A (ETA) receptor antagonist. This guide will therefore focus on the identification and characterization of the protein binding target of the drug this compound (sitaxentan).

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies used to identify and characterize the protein binding target of the small molecule drug this compound (sitaxentan). The primary binding target of sitaxentan is the Endothis compound A (ETA) Receptor , a G protein-coupled receptor (GPCR).[1][2] This document details the experimental protocols for target identification and binding characterization, presents quantitative binding data, and visualizes the relevant signaling pathways and experimental workflows.

Identification of the Endothis compound A Receptor as the Primary Binding Target

The identification of the ETA receptor as the molecular target of sitaxentan involves a combination of computational and experimental approaches. Initial drug discovery efforts often utilize high-throughput screening of compound libraries against known disease targets. Subsequent validation and characterization are performed using various biophysical and biochemical assays.

Experimental Approaches for Target Identification:

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for isolating and identifying the binding partners of a specific compound from a complex biological sample, such as a cell lysate.[3][4][5][6]

-

Radioligand Binding Assays: These assays are used to determine the affinity and selectivity of a drug for its receptor by competing with a radiolabeled ligand.[7][8]

-

Photoaffinity Labeling: This method uses a photoreactive version of the drug to covalently bind to its target protein upon UV irradiation, allowing for subsequent identification.[9]

Quantitative Analysis of Sitaxentan Binding to the Endothis compound A Receptor

The interaction between sitaxentan and the ETA receptor has been quantified using various assays, providing key parameters such as binding affinity (Ki, KD) and inhibitory concentration (IC50). These values are crucial for understanding the drug's potency and selectivity.

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| Ki | ~0.6 nM | - | In vitro competitive receptor binding assay | [7] |

| IC50 | 7.3 nM | - | Endothis compound A (ETA) receptor antagonist assay | [2] |

| Selectivity | ~6500-fold for ETA over ETB | - | - | [1] |

| pA2 | 8.0 | Isolated murine femoral arteries | Functional assay (contraction) | [10] |

| KD | 1.65 ± 0.8 nM | Human left ventricle | Competition binding assay | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and characterization of the sitaxentan-ETA receptor interaction.

3.1. Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Identification

This protocol outlines the general steps for identifying the protein target of a small molecule drug like sitaxentan.

-

Immobilization of the Ligand:

-

Synthesize a derivative of sitaxentan with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).

-

Couple the sitaxentan derivative to the activated solid support.

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Preparation of Cell Lysate:

-

Culture cells expressing the potential target receptor (e.g., human aortic smooth muscle cells).

-

Lyse the cells in a non-denaturing buffer containing protease inhibitors to extract the proteins.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the clarified cell lysate with the sitaxentan-coupled beads to allow for binding.

-

Wash the beads with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

3.2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.[11][12][13][14][15]

-

Immobilization of the Receptor:

-

Covalently immobilize the purified ETA receptor onto a sensor chip surface.

-

-

Binding Analysis:

-

Flow a solution of sitaxentan at various concentrations over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

-

Regenerate the sensor surface between injections to remove the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

3.3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18][19][20]

-

Sample Preparation:

-

Prepare a solution of the purified ETA receptor in the sample cell.

-

Prepare a solution of sitaxentan in the injection syringe. Both solutions must be in the same buffer.

-

-

Titration:

-

Inject small aliquots of the sitaxentan solution into the receptor solution at a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Visualization of Pathways and Workflows

4.1. Experimental Workflow for Target Identification

4.2. Endothis compound A Receptor Signaling Pathway

References

- 1. Sitaxsentan, a selective endothis compound-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. drughunter.com [drughunter.com]

- 10. Selective endothis compound A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. reactionbiology.com [reactionbiology.com]

Thelin (Sitaxentan): A Technical Guide on its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Thelin (sitaxentan sodium) is a selective endothis compound-A receptor antagonist that was granted marketing authorization in the European Union, Canada, and Australia for the treatment of pulmonary arterial hypertension (PAH). In 2010, the manufacturer voluntarily withdrew the product worldwide due to a risk of severe, idiosyncratic hepatotoxicity.[1][2] This document is intended for scientific and research purposes only and summarizes publicly available data on the drug's pharmacokinetic and pharmacodynamic properties.

Executive Summary

Sitaxentan is a sulfonamide-class, small molecule that acts as a potent and highly selective competitive antagonist of the endothis compound-A (ETᴀ) receptor.[1][2] In patients with pulmonary arterial hypertension, who have elevated levels of the potent vasoconstrictor endothis compound-1 (ET-1), sitaxentan was developed to block the ET-1 signaling pathway, leading to vasodilation and a decrease in pulmonary vascular resistance.[1][3] It is metabolized primarily by hepatic cytochrome P450 enzymes, notably CYP2C9 and CYP3A4, and is a potent inhibitor of CYP2C9, leading to significant drug-drug interactions.[3][4] The drug exhibits a terminal half-life of approximately 7 to 10 hours.[1][3] Despite demonstrated efficacy in improving exercise capacity in PAH patients, its association with fatal liver injury led to its market withdrawal.[2][5]

Pharmacodynamics

Mechanism of Action

Endothis compound-1 (ET-1) is a powerful vasoconstrictor peptide that mediates its effects through two receptor subtypes: ETᴀ and ETʙ.[6][7] In the vascular system, ETᴀ receptors are located on vascular smooth muscle cells and their activation leads to prolonged vasoconstriction and cell proliferation.[8][9] ETʙ receptors are found on both endothelial cells, where they mediate vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also cause vasoconstriction.[3][6] Patients with PAH exhibit elevated levels of ET-1 in plasma and lung tissue.[3][4]

Sitaxentan is a competitive antagonist with a high selectivity for the ETᴀ receptor, exhibiting an affinity approximately 6,500-fold greater for the ETᴀ receptor than for the ETʙ receptor.[2][10][11] By selectively blocking the ETᴀ receptor, sitaxentan inhibits the vasoconstrictive and proliferative effects of ET-1, while preserving the potential beneficial effects of ETʙ receptor activation, such as ET-1 clearance and vasodilation.[2][3] This targeted action results in a reduction of pulmonary vascular resistance and pressure.

Pharmacodynamic Effects

Clinical studies demonstrated that sitaxentan treatment in patients with PAH led to significant improvements in exercise capacity, as measured by the 6-minute walk distance (6MWD), and improvements in WHO functional class.[9][11][12] Hemodynamic assessments showed a reduction in mean pulmonary artery pressure and pulmonary vascular resistance.[12] Treatment has also been associated with a dose-related decrease in hemoglobin and hematocrit, which typically stabilizes after the first few weeks of therapy.[4]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Sitaxentan is rapidly absorbed after oral administration, with good intestinal absorption.[3][10] It is highly bound to plasma proteins, primarily albumin.[10] The drug is extensively metabolized in the liver, and its major metabolites are considered to have no clinically relevant activity.[3] Elimination occurs through both renal and fecal routes.

Table 1: Summary of Sitaxentan Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

| Bioavailability | 70% to 100% | [2] |

| Time to Cₘₐₓ (Tₘₐₓ) | ~3 hours | [10] (implied) |

| Protein Binding | >99.5% (predominantly albumin) | [3][10] |

| Metabolism | Hepatic, via CYP2C9 and CYP3A4 | [1][3] |

| Elimination Half-life (t₁/₂) | ~7-10 hours | [1][2][3] |

| Apparent Clearance (CL/F) | 82.3–94.9 mL/min | [10][13] |

| Apparent Volume of Distribution (Vz/F) | 64.8–69.6 L | [10][13] |

| Excretion (after radiolabelled dose) | ~55-60% Urine, ~40-41% Feces | [3][10] |

| Unchanged Drug in Urine | ~1% | [3] |

Metabolism and Drug Interactions

Sitaxentan's metabolism is primarily mediated by CYP2C9 and CYP3A4.[1][3] Crucially, sitaxentan is also a moderately potent inhibitor of CYP2C9.[3][4] This leads to a clinically significant drug-drug interaction with substrates of CYP2C9, most notably warfarin. Co-administration of sitaxentan with S-warfarin can nearly double the area under the curve (AUC) of S-warfarin, necessitating close monitoring and significant dose reduction of warfarin to avoid over-anticoagulation.[4][14]

While sitaxentan is also a weak inhibitor of CYP3A4, co-administration with sildenafil (a CYP3A4 substrate) resulted in only a modest, statistically significant increase in sildenafil exposure that was not deemed clinically significant.[15] Conversely, co-administration with cyclosporine (a CYP3A4 inhibitor) resulted in a 6-fold increase in sitaxentan concentrations, and this combination is contraindicated.[4]

References

- 1. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sitaxentan - Wikipedia [en.wikipedia.org]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. An overview of the preclinical toxicity and potential carcinogenicity of sitaxentan (this compound®), a potent endothis compound receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Endothis compound-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A network map of endothis compound mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical efficacy of sitaxsentan, an endothis compound-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug Interactions in Pulmonary Arterial Hypertension and Their Implications | ECR Journal [ecrjournal.com]

- 15. The effects of sitaxentan on sildenafil pharmacokinetics and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Thelin (Sitaxentan): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Thelin (Sitaxentan), an orally active, selective endothis compound-A (ETᴀ) receptor antagonist. Sitaxentan was developed for the treatment of pulmonary arterial hypertension (PAH) but was later withdrawn from the market.[1] This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and visualizes key pathways and workflows relevant to its development.

Introduction to this compound (Sitaxentan)

Sitaxentan sodium, known by the proposed trade name this compound, is a sulfonamide-class small molecule that selectively blocks the action of endothis compound-1 on the ETᴀ receptor.[1] This targeted mechanism was intended to inhibit vasoconstriction and smooth muscle proliferation, key pathological features of PAH.[2] Despite its efficacy, this compound was withdrawn globally due to concerns of fatal liver injury.[1] Understanding its fundamental properties, such as solubility and stability, remains crucial for researchers studying endothis compound receptor antagonists and for the broader field of drug development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Sitaxentan is described as a yellow powder, and its sodium salt is a single non-hygroscopic, crystalline polymorph.[3]

Quantitative Solubility Data

The available solubility data for Sitaxentan sodium in various solvents is summarized below. The compound exhibits pH-dependent aqueous solubility.

| Solvent | pH | Temperature | Solubility |

| Aqueous Buffer | > 5.5 | Not Stated | 78 mg/mL (Maximum)[3] |

| Water | N/A | Not Stated | 33.33 mg/mL[4] |

| Methanol | N/A | Not Stated | Highly Soluble[3] |

| N,N-dimethylformamide (DMF) | N/A | Not Stated | Highly Soluble[3] |

| Dimethyl sulfoxide (DMSO) | N/A | Not Stated | 15 mg/mL |

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The Shake-Flask method is the gold standard for determining thermodynamic solubility. The following protocol is a generalized procedure based on established methodologies.

Objective: To determine the equilibrium solubility of Sitaxentan in a buffered aqueous solution.

Materials:

-

Sitaxentan sodium powder

-

Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method for Sitaxentan

-

Analytical balance, volumetric flasks, and pipettes

Procedure:

-

Preparation: Add an excess amount of Sitaxentan sodium powder to a glass flask. The excess solid is necessary to ensure that a saturated solution is achieved.[5]

-

Solvent Addition: Add a known volume of the pre-equilibrated (e.g., 25°C or 37°C) aqueous buffer to the flask.

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] The duration should be sufficient to allow the concentration of the dissolved solid to become constant.

-

Phase Separation: After equilibration, allow the suspension to settle for a period (e.g., 18-24 hours) or centrifuge the samples to separate the undissolved solid from the supernatant.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from undissolved particles, immediately filter the sample using a syringe filter.

-

Quantification: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC assay. Analyze the sample using the validated HPLC method to determine the concentration of Sitaxentan.

-

Calculation: The determined concentration represents the equilibrium solubility of Sitaxentan under the specified conditions (pH, temperature). The experiment should be performed in triplicate to ensure accuracy.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask method for solubility.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. For Sitaxentan, it has been noted that the active substance is photostable and has undergone standard stress studies.[3]

Forced Degradation Studies

Forced degradation (or stress testing) studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[6] While specific quantitative results for Sitaxentan are not publicly available, the typical stress conditions mandated by the International Council for Harmonisation (ICH) guidelines are outlined below.[7] A target degradation of 5-20% is generally considered appropriate for validating the analytical method.[3]

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or heated (e.g., 60-80°C) for a specified duration.[8] | To identify degradation products susceptible to low pH. |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or heated (e.g., 60-80°C) for a specified duration.[8] | To identify degradation products susceptible to high pH. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature for a specified duration.[6] | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | Dry heat (e.g., 60-80°C) for a specified duration in a temperature-controlled oven.[8] | To assess the impact of heat on the solid-state stability. |

| Photostability | Exposure to a light source providing combined UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[3] | To determine if the drug is light-sensitive. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of Sitaxentan under various stress conditions and to support the validation of a stability-indicating HPLC method.

Materials:

-

Sitaxentan sodium powder and/or drug product

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Equipment: pH meter, temperature-controlled ovens, photostability chamber, HPLC system.

-

Solvents for sample preparation (e.g., Methanol, Acetonitrile, Water)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Sitaxentan in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Keep the solution at room temperature or heat to 60°C for a set time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Maintain the solution at room temperature for a set time.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% H₂O₂.

-

Store at room temperature, protected from light, for a set time.

-

Withdraw samples at intervals and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Spread a thin layer of solid Sitaxentan powder in a petri dish.

-

Place it in a temperature-controlled oven at 80°C for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, dissolve a weighed amount of the powder and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid powder and a solution of Sitaxentan to light conditions as specified in ICH Q1B guidelines.

-

Simultaneously, store control samples in the dark.

-

After the exposure period, prepare the samples for HPLC analysis.

-

-

Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all process-related impurities and degradation products. Peak purity analysis (e.g., using a PDA detector) should be performed to confirm that the Sitaxentan peak is free from co-eluting degradants.

Workflow for a Forced Degradation Study

Caption: Overview of a typical forced degradation workflow.

Mechanism of Action: Endothis compound-A Receptor Signaling

Sitaxentan acts as a selective antagonist at the ETᴀ receptor. Endothis compound-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes: ETᴀ and ETʙ. The ETᴀ receptors are located on vascular smooth muscle cells, and their activation leads to vasoconstriction and proliferation. By selectively blocking the ETᴀ receptor, Sitaxentan was designed to inhibit these detrimental effects while preserving the potential benefits of ETʙ receptor activation, such as nitric oxide production and clearance of ET-1.[1]

Simplified Endothis compound-A Signaling and Sitaxentan Blockade

Caption: Sitaxentan blocks ET-1 binding to the ETᴀ receptor.

Conclusion

This guide provides a consolidated overview of the publicly available solubility and stability information for this compound (Sitaxentan). The compound demonstrates pH-dependent aqueous solubility, with high solubility in organic solvents like methanol and DMF. While it is known to be photostable and has undergone comprehensive stress testing, specific quantitative degradation data remains proprietary. The detailed protocols and workflows presented herein offer a robust framework for researchers engaged in the analysis of similar endothis compound receptor antagonists or other small molecule drug candidates, highlighting the critical steps in characterizing these fundamental physicochemical properties.

References

- 1. Sitaxentan - Wikipedia [en.wikipedia.org]

- 2. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotech-asia.org [biotech-asia.org]

- 8. biomedres.us [biomedres.us]

Navigating the Synthesis of Estrone (Theelin) Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Historically known as Theelin, estrone (E1) is a crucial steroidal estrogen and a primary precursor to estradiol. Its foundational tetracyclic structure has served as a versatile scaffold for the development of a myriad of analogues and derivatives with diverse pharmacological applications. This technical guide provides an in-depth exploration of the core synthetic strategies, experimental methodologies, and relevant signaling pathways associated with estrone and its modified forms.

Core Synthetic Strategies

The total synthesis of estrone has been a landmark achievement in organic chemistry, with numerous routes developed since the pioneering work of Anner and Miescher in 1948.[1] A highly practical and industrially scalable approach was later developed by Torgov and his colleagues.[2] Modern synthetic endeavors often focus on creating analogues with modified biological activity, improved pharmacokinetic profiles, or novel therapeutic applications. These strategies can be broadly categorized into:

-

Modification of the Steroid Nucleus: Alterations to the A, B, C, or D rings of the estrone core can profoundly impact biological activity. This includes the introduction of heteroatoms, changes in ring size, and the installation of various functional groups.

-

Derivatization at the C3 Phenolic Hydroxyl Group: The C3 hydroxyl group is a common site for modification, often to create prodrugs with enhanced oral bioavailability or to attach linkers for targeted drug delivery.

-

Modification at the C17 Ketone: The C17 ketone is another key functional handle for derivatization. Reductive amination, Wittig reactions, and Grignard additions are frequently employed to introduce diverse substituents at this position, leading to compounds with altered receptor binding affinities and signaling properties.

Experimental Protocols

The synthesis of estrone analogues often involves multi-step sequences requiring a range of organic reactions. Below are representative protocols for key transformations.

Torgov Synthesis: A Convergent Approach

The Torgov synthesis is a classic example of a convergent strategy for constructing the steroid skeleton. A key step involves the condensation of 6-methoxy-1-tetralone with the vinyl Grignard reagent, followed by an acid-catalyzed cyclization with 2-methyl-1,3-cyclopentanedione.[2]

Step 1: Synthesis of the Secosteroid Intermediate

-

To a solution of 6-methoxy-1-tetralone in dry tetrahydrofuran (THF) at 0 °C, add a solution of vinylmagnesium bromide in THF dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary allylic alcohol.

Step 2: Cyclization to the Estrane Skeleton

-

Dissolve the crude tertiary allylic alcohol and 2-methyl-1,3-cyclopentanedione in a suitable solvent such as tert-butanol.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry, and purify by column chromatography to afford the tetracyclic estrone precursor.

Demethylation of Estrone Methyl Ether

The final step in many estrone syntheses is the cleavage of the C3 methyl ether to unveil the phenolic hydroxyl group.

-

To a flask containing estrone methyl ether, add an excess of pyridinium hydrochloride.

-

Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere.

-

Maintain the temperature for a specified period until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and dissolve it in a suitable solvent.

-

Wash the organic solution with water and brine, then dry and purify the crude product to obtain estrone.

Quantitative Data Summary

The following table summarizes key quantitative data for estrone and a representative analogue.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Receptor Binding Affinity (IC50) |

| Estrone | C18H22O2 | 270.37 | 254-256 | Varies by receptor subtype |

| Estrone Methyl Ether | C19H24O2 | 284.40 | 169-171 | Lower than estrone |

Signaling Pathways

Estrone, primarily as a precursor to estradiol, exerts its biological effects by binding to estrogen receptors (ERs), which are nuclear hormone receptors. The two main subtypes are ERα and ERβ.

Caption: Simplified signaling pathway of estrone.

Upon entering the cell, estrone binds to the estrogen receptor, causing the dissociation of heat shock proteins and inducing a conformational change in the receptor. The hormone-receptor complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Experimental Workflow for Analogue Synthesis and Evaluation

The development of novel estrone analogues follows a structured workflow from design to biological evaluation.

Caption: Workflow for estrone analogue development.

This workflow begins with the rational design of new analogues based on structure-activity relationships (SAR) and computational modeling. The designed molecules are then synthesized through multi-step reaction sequences. Each synthesized compound is rigorously purified and its chemical structure confirmed using various analytical techniques. The pure analogues are then subjected to biological screening to assess their activity. Promising candidates may undergo further lead optimization to improve their properties before being selected for more advanced preclinical and clinical studies.

This guide provides a foundational overview for professionals engaged in the synthesis and development of estrone analogues. The rich history and continued relevance of this steroid nucleus ensure that it will remain an important target for synthetic and medicinal chemistry research.

References

Thelin (Sitaxentan): A Comprehensive Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thelin (sitaxentan sodium) is a highly selective endothis compound-A (ET-A) receptor antagonist that was developed for the treatment of pulmonary arterial hypertension (PAH). By blocking the vasoconstrictive effects of endothis compound-1 on the ET-A receptor, sitaxentan aimed to induce vasodilation in the pulmonary vasculature. Despite its efficacy in clinical trials, this compound was voluntarily withdrawn from the market in 2010 due to a risk of idiosyncratic, and potentially fatal, liver injury observed in post-marketing surveillance and emerging clinical trial data. This technical guide provides an in-depth overview of the preclinical safety and toxicity profile of sitaxentan, summarizing key findings from a range of non-clinical studies. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in understanding the toxicological characteristics of this compound.

Mechanism of Action: Selective Endothis compound-A Receptor Antagonism

Sitaxentan is an orally active and competitive antagonist of the endothis compound-A (ET-A) receptor, exhibiting a high degree of selectivity over the endothis compound-B (ET-B) receptor. The endothis compound system plays a crucial role in vasoconstriction and cell proliferation. In pathological conditions such as PAH, elevated levels of endothis compound-1 contribute to increased pulmonary vascular resistance. Sitaxentan's mechanism of action involves blocking the binding of endothis compound-1 to ET-A receptors on vascular smooth muscle cells, thereby inhibiting vasoconstriction and smooth muscle proliferation.

Acute Toxicity

Single-dose toxicity studies were conducted in mice and rats to determine the acute lethal effects of sitaxentan.

Table 1: Acute Toxicity of Sitaxentan

| Species | Route of Administration | Highest Non-Lethal Dose (mg/kg) |

| Mouse | Oral | 800 - 1200 |

| Intravenous (IV) | 200 - 300 | |

| Rat | Oral | 500 - 750 |

| Intravenous (IV) | 125 - 375 |

Experimental Protocol: Acute Toxicity Studies

-

Species: Mice and Rats.

-

Administration: Single oral gavage or intravenous injection.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period following administration.

-

Endpoints: Determination of the highest non-lethal dose and observation of toxic signs. At maximum tolerated doses, observed effects included tremors, subdued behavior, hunched appearance, labored breathing, and hypothermia.

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies of sitaxentan were performed in mice, rats, and dogs to evaluate its safety profile over extended periods.

Key Findings:

-

Coagulopathy: Observed in rats and dogs.

-

Hepatic Effects: Increased serum alkaline phosphatase activity was noted in mice and dogs, along with hepatic hypertrophy in all species. In a 99-week rat carcinogenicity study, liver hypertrophy was observed at an increased incidence in males at 15 mg/kg/day and in females at 40 and 80 mg/kg/day. Centrilobular necrosis was present in both sexes at all dose levels in this study.

-

Hematological Effects: Decreased albumin, erythrocyte count, hemoglobin concentration, and hematocrit were observed.

-

Dosing Regimen: Twice-daily dosing resulted in increased toxicity compared to once-daily dosing, which correlated with increased trough plasma concentrations of sitaxentan.

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) in Repeat-Dose Toxicity Studies

| Species | Study Duration | NOAEL (mg/kg/day) | Key Findings at Higher Doses |

| Rat (juvenile) | - | 30 | Coagulation parameter changes |

| Rat | 26-week | <10 | Liver effects |

| Rat | 99-week | <15 | Liver effects (hypertrophy, necrosis) |

| Dog | 39-week | 10 | Liver effects |

Experimental Protocol: Subchronic Toxicity Study (General Design)

-

Species: Rats and Dogs.

-

Duration: Typically 26 weeks (rats) or 39 weeks (dogs).

-

Administration: Daily oral administration.

-

Groups: Multiple dose groups and a control group.

-

Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to assess the tumorigenic potential of sitaxentan.

Key Findings:

-

Sitaxentan was not found to be carcinogenic in these studies.

Experimental Protocol: Carcinogenicity Studies

-

Species: Mice and Rats.

-

Duration: Typically up to 2 years.

-

Administration: Sitaxentan was administered in the diet or by gavage.

-

Dose Selection: Doses were selected based on the maximum tolerated dose (MTD) determined in shorter-term toxicity studies. In the 99-week rat study, doses up to 80 mg/kg/day were used.

-

Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues to identify any neoplastic or non-neoplastic lesions.

Genotoxicity

A battery of in vitro and in vivo genotoxicity assays was conducted to evaluate the potential of sitaxentan to induce genetic mutations or chromosomal damage. While specific results of these assays are not detailed in the available literature, the overall preclinical assessment suggested a low genotoxic potential.

Experimental Workflow: Standard Genotoxicity Testing Battery

Reproductive and Developmental Toxicity

The effects of sitaxentan on fertility, embryofetal development, and pre- and postnatal development were investigated in rats.

Key Findings:

-

Fertility: In a fertility study in rats with doses up to 120 mg/kg/day, sitaxentan did not affect mating behavior, fertility, sperm morphology, or the estrous cycle.

-

Teratogenicity: Sitaxentan was found to be teratogenic in an embryofetal development study in rats. This is a class effect expected for endothis compound receptor antagonists. The observed malformations included defects of the head, mouth, face, and large blood vessels.

-

Pre- and Postnatal Development: In a pre- and postnatal study, sitaxentan administration was associated with reduced pup survival, the presence of large or abnormally shaped livers in pups, and delays in auditory and sexual development. Sitaxentan was also detected in the plasma of suckling pups, indicating excretion into milk.

-

Juvenile Animal Study: In a study with juvenile rats receiving sitaxentan from postnatal day 22 for 9 weeks at doses up to 60 mg/kg/day, no adverse effects on reproductive development or function were observed. The NOAEL for reproductive development and function was 60 mg/kg/day, and the NOAEL for general toxicity was 30 mg/kg/day, based on changes in coagulation parameters.

Table 3: Reproductive and Developmental Toxicity of Sitaxentan in Rats

| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |

| Fertility and Early Embryonic Development | Rat | - | No effects on fertility up to 120 mg/kg/day. |

| Embryofetal Development | Rat | - | Teratogenic effects (malformations of head, mouth, face, large blood vessels). |

| Pre- and Postnatal Development | Rat | - | Reduced pup survival, liver abnormalities, developmental delays. |

| Juvenile Toxicity (Reproductive Function) | Rat | 60 | No adverse effects on reproductive development or function. |

Experimental Protocol: Embryofetal Developmental Toxicity Study (General Design)

-

Species: Typically rats and rabbits.

-

Treatment Period: During the period of major organogenesis.

-

Administration: Daily oral administration.

-

Endpoints: Evaluation of maternal toxicity (clinical signs, body weight, food consumption) and fetal effects (viability, weight, and detailed external, visceral, and skeletal examinations for malformations and variations).

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential adverse effects of sitaxentan on vital organ systems.

Key Findings:

-

Cardiovascular System: Preclinical studies suggested that sitaxentan does not pose a significant risk of adverse effects on heart rate, blood pressure, action potential duration, or QT interval.

-

Respiratory System: No significant adverse effects on respiration were identified.

-

Central Nervous System (CNS): Intravenously administered sitaxentan in mice caused a dose-dependent decrease in spontaneous locomotor activity.

Experimental Workflow: Safety Pharmacology Core Battery

Conclusion

The preclinical safety evaluation of this compound (sitaxentan) revealed a toxicity profile characterized by coagulopathy, hematological changes, and hepatic effects, particularly at higher exposures. A significant finding was its teratogenicity in rats, a known class effect of endothis compound receptor antagonists. While carcinogenicity and genotoxicity studies did not indicate a significant risk, the preclinical data, in retrospect, provided some signals of potential liabilities. Ultimately, the clinical experience with idiosyncratic severe liver injury led to the withdrawal of this compound from the market, highlighting the limitations of preclinical models to predict all potential human toxicities. This comprehensive preclinical toxicity profile serves as a critical case study for drug development professionals, emphasizing the importance of thorough safety evaluation and the ongoing need for improved predictive models of human toxicity.

Methodological & Application

Thelin (Sitaxentan) Treatment Protocol for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thelin, the brand name for sitaxentan sodium, is a highly selective endothis compound-A (ETA) receptor antagonist. Endothis compound-1 (ET-1) is a potent vasoconstrictor and mitogen that plays a crucial role in the pathogenesis of pulmonary arterial hypertension (PAH). By selectively blocking the ETA receptor, sitaxentan inhibits the detrimental effects of ET-1, such as vasoconstriction and vascular remodeling, while preserving the beneficial functions of the ETB receptor, including vasodilation and clearance of ET-1.[1][2][3][4] Although this compound (sitaxentan) was withdrawn from the market for clinical use due to concerns about liver toxicity, it remains a valuable tool for preclinical research in animal models of cardiovascular and fibrotic diseases.[5]

These application notes provide detailed protocols for in vivo experiments using sitaxentan in two common rat models of pulmonary hypertension: monocrotaline-induced and hypoxia-induced pulmonary hypertension.

Mechanism of Action

Sitaxentan is a competitive antagonist of the endothis compound-A (ETA) receptor, exhibiting a high selectivity (approximately 6500-fold) for the ETA receptor over the ETB receptor.[6] In disease states such as pulmonary hypertension, elevated levels of ET-1 mediate their pathological effects primarily through the ETA receptor on vascular smooth muscle cells, leading to vasoconstriction and proliferation. By blocking this interaction, sitaxentan effectively reduces pulmonary vascular resistance and attenuates the progression of vascular remodeling and right ventricular hypertrophy.[7]

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to study the pathophysiology of pulmonary hypertension and to evaluate potential therapeutic agents. Monocrotaline administration induces endothelial damage, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.[8][9]

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60 mg/kg).[2]

-

This compound Administration:

-

Route: Oral, administered in drinking water.

-

Dosage: 10 mg/kg/day or 50 mg/kg/day.[7]

-

Duration: 3 weeks, starting from the day of monocrotaline injection.

-

-

Endpoint Measurements (at 3 weeks):

-

Hemodynamics: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Right Ventricular Hypertrophy (RVH): Calculate the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (RV/LV+S).

-

Pulmonary Vascular Remodeling: Assess medial wall thickness of small pulmonary arteries (50-100 µm diameter) from lung tissue sections stained with hematoxylin and eosin.

-

Quantitative Data from Preclinical Studies:

| Treatment Group | RVSP (mmHg) | RVH (RV/LV+S ratio) | Medial Wall Thickness (% of vessel diameter) |

| Control | 25 ± 2 | 0.25 ± 0.01 | 10 ± 1 |

| Monocrotaline | 55 ± 4 | 0.48 ± 0.02 | 25 ± 2 |

| Monocrotaline + this compound (10 mg/kg/day) | 40 ± 3 | 0.38 ± 0.02 | 18 ± 2 |

| Monocrotaline + this compound (50 mg/kg/day) | 30 ± 3 | 0.30 ± 0.01 | 12 ± 1 |

Data are presented as mean ± SEM. Data synthesized from findings reported in preclinical studies.[7]

Hypoxia-Induced Pulmonary Hypertension in Rats

Chronic exposure to hypoxia is a well-established model for inducing pulmonary hypertension, characterized by sustained pulmonary vasoconstriction and vascular remodeling.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Induction of Pulmonary Hypertension:

-

Prevention Protocol: Place rats in a hypoxic chamber (10% O₂) for 2 weeks.

-

Reversal Protocol: Expose rats to hypoxia for 2 weeks to establish PH, then initiate treatment for an additional 4 weeks while maintaining hypoxic conditions.[7]

-

-

This compound Administration:

-

Endpoint Measurements:

-

Hemodynamics: RVSP measurement.

-

Right Ventricular Hypertrophy (RVH): RV/LV+S ratio.

-

Pulmonary Vascular Remodeling: Medial wall thickness of small pulmonary arteries.

-

Quantitative Data from Preclinical Studies:

Prevention Protocol (2 Weeks)

| Treatment Group | RVSP (mmHg) | RVH (RV/LV+S ratio) |

| Normoxia Control | 24 ± 1 | 0.26 ± 0.01 |

| Hypoxia | 42 ± 2 | 0.45 ± 0.02 |

| Hypoxia + this compound (15 mg/kg/day) | 30 ± 2 | 0.32 ± 0.01 |

Reversal Protocol (4 Weeks of Treatment)

| Treatment Group | RVSP (mmHg) | RVH (RV/LV+S ratio) |

| Hypoxia (6 weeks) | 45 ± 3 | 0.50 ± 0.03 |

| Hypoxia + this compound (15 mg/kg/day) | 35 ± 2 | 0.40 ± 0.02 |

| Hypoxia + this compound (30 mg/kg/day) | 28 ± 2 | 0.33 ± 0.02 |

Data are presented as mean ± SEM. Data synthesized from findings reported in preclinical studies.[7]

Summary and Considerations

This compound (sitaxentan) has demonstrated significant efficacy in attenuating the key pathological features of pulmonary hypertension in robust preclinical animal models. The provided protocols offer a foundation for investigating the in vivo effects of selective ETA receptor antagonism.

Important Considerations:

-

Toxicity: While preclinical studies in rodents did not highlight the same severe hepatotoxicity seen in humans, researchers should still monitor for signs of liver injury, especially in longer-term studies or in different species.[5]

-